1,1'-(Phenylphosphorothioyl)bis[4-(3-chlorophenyl)piperazine]
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Overview
Description
Preparation Methods
The synthesis of 1,1’-(Phenylphosphorothioyl)bis[4-(3-chlorophenyl)piperazine] involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . The deprotection of these piperazines can be achieved using reagents like PhSH (thiophenol), followed by selective intramolecular cyclization to yield the desired compound .
Chemical Reactions Analysis
1,1’-(Phenylphosphorothioyl)bis[4-(3-chlorophenyl)piperazine] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylphosphorothioyl group to a phosphine or phosphine oxide.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Cyclization: Intramolecular cyclization reactions can form more complex ring structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-(Phenylphosphorothioyl)bis[4-(3-chlorophenyl)piperazine] has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1’-(Phenylphosphorothioyl)bis[4-(3-chlorophenyl)piperazine] involves its interaction with molecular targets such as enzymes and receptors. The phenylphosphorothioyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The piperazine moieties can interact with receptors, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1,1’-(Phenylphosphorothioyl)bis[4-(3-chlorophenyl)piperazine] can be compared with other similar compounds, such as:
1,1’-Methylenebis[4-(3-chlorophenyl)piperazine]: This compound has a methylene bridge instead of a phenylphosphorothioyl group, leading to different chemical properties and applications.
1,4-Bis(3-chlorophenyl)piperazine: Lacks the phosphorothioyl group, making it less reactive in certain chemical reactions.
Properties
CAS No. |
6945-64-8 |
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Molecular Formula |
C26H29Cl2N4PS |
Molecular Weight |
531.5 g/mol |
IUPAC Name |
bis[4-(3-chlorophenyl)piperazin-1-yl]-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C26H29Cl2N4PS/c27-22-6-4-8-24(20-22)29-12-16-31(17-13-29)33(34,26-10-2-1-3-11-26)32-18-14-30(15-19-32)25-9-5-7-23(28)21-25/h1-11,20-21H,12-19H2 |
InChI Key |
XGCUOTVFQNLWKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)P(=S)(C3=CC=CC=C3)N4CCN(CC4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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